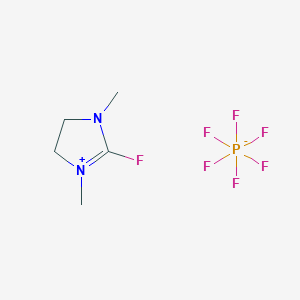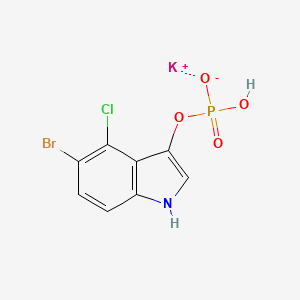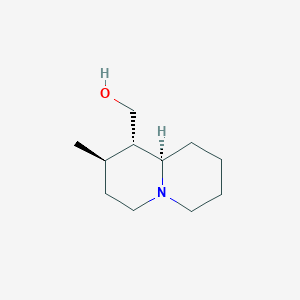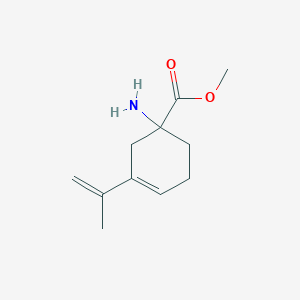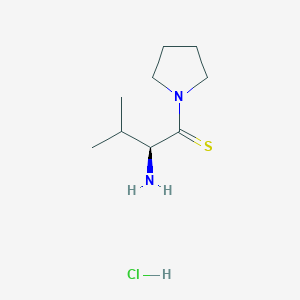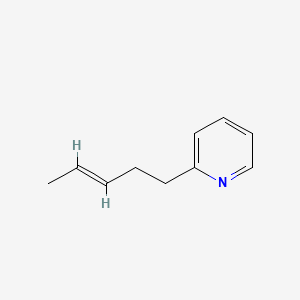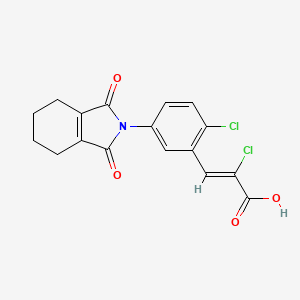
Cinidon (free acid) 100 microg/mL in Acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinidon (free acid) 100 micrograms per milliliter in Acetonitrile is a chemical compound with the molecular formula C₁₇H₁₃Cl₂NO₄ and a molecular weight of 366.2 grams per mole . It is commonly used as a reference standard in environmental testing and is known for its applications in the analysis of herbicides and their metabolites .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cinidon (free acid) involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-chlorobenzylamine under specific conditions to form the intermediate compound. This intermediate is then subjected to cyclization and reduction reactions to yield Cinidon (free acid). The reaction conditions typically involve the use of solvents such as acetonitrile and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of Cinidon (free acid) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then dissolved in acetonitrile to achieve the desired concentration of 100 micrograms per milliliter .
Analyse Chemischer Reaktionen
Types of Reactions
Cinidon (free acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Cinidon (free acid) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in the analysis of herbicides and their metabolites.
Biology: Employed in studies related to the biological effects of herbicides.
Medicine: Investigated for its potential therapeutic effects and interactions with biological systems.
Industry: Utilized in the development and testing of herbicides and related products.
Wirkmechanismus
The mechanism of action of Cinidon (free acid) involves its interaction with specific molecular targets and pathways. It acts by inhibiting certain enzymes involved in the biosynthesis of essential compounds in plants
Eigenschaften
IUPAC Name |
(Z)-2-chloro-3-[2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO4/c18-13-6-5-10(7-9(13)8-14(19)17(23)24)20-15(21)11-3-1-2-4-12(11)16(20)22/h5-8H,1-4H2,(H,23,24)/b14-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTASTLGMYDHNTR-ZSOIEALJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)C=C(C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)/C=C(/C(=O)O)\Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

